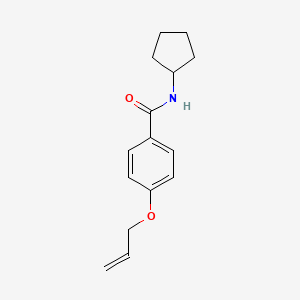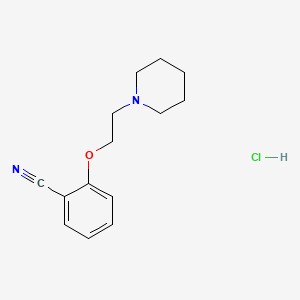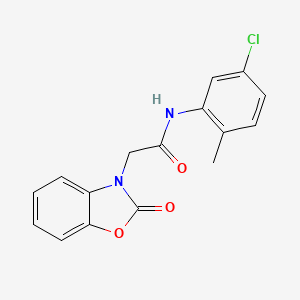
N-cyclopentyl-4-prop-2-enoxybenzamide
Overview
Description
N-cyclopentyl-4-prop-2-enoxybenzamide is an organic compound that belongs to the class of benzamides It features an allyloxy group attached to the benzene ring and a cyclopentyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-prop-2-enoxybenzamide typically involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of a base to form 4-(allyloxy)benzamide. This intermediate is then reacted with cyclopentylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-prop-2-enoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-prop-2-enoxybenzamide involves its interaction with specific molecular targets. The allyloxy group can form hydrogen bonds or hydrophobic interactions with proteins, while the cyclopentyl group can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-allyloxy-4-propoxybenzene: Known for its insect repellent properties.
4-allyloxy-2-hydroxybenzophenone: Used in the preparation of high-voltage direct current cables.
Uniqueness
N-cyclopentyl-4-prop-2-enoxybenzamide is unique due to the presence of both an allyloxy group and a cyclopentyl group, which can confer distinct chemical and biological properties compared to other similar compounds. This combination of functional groups can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopentyl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-11-18-14-9-7-12(8-10-14)15(17)16-13-5-3-4-6-13/h2,7-10,13H,1,3-6,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZOHWUQSKGXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride](/img/structure/B4402462.png)
![1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride](/img/structure/B4402474.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4402484.png)
![5-Chloro-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B4402486.png)
![2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzonitrile](/img/structure/B4402493.png)


![2-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B4402527.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4402531.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B4402536.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4402542.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4402565.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4402571.png)
